Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
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Overview
Description
The compound is an ester formed from a 2,5-dichlorophenyl group and a 2,2-difluoroacetic acid group . Ester compounds are often used in a wide range of applications, including pharmaceuticals, and they are known for their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2,5-dichlorophenyl group attached to a 2,2-difluoroacetic acid group via an ester linkage . The presence of halogens (chlorine and fluorine) could impart interesting electronic properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of halogens and the ester group could influence properties like polarity, boiling/melting points, and reactivity .Scientific Research Applications
Visible-Light-Driven Direct 2,2-Difluoroacetylation
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate is utilized in visible-light-driven direct 2,2-difluoroacetylation, showcasing its role in reactions under blue LED irradiation. This process, involving the combination of specific reagents and solvents, results in various 2,2-difluoroacetyl compounds, indicating its utility in organic synthesis and the modification of molecular structures (Furukawa et al., 2020).
Electrosynthesis of Difluoroacetate Derivatives
The compound is used in the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, showing its role in large-scale synthesis and the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles. This highlights its significance in the preparation of fluorinated building blocks in organic chemistry (Clavel et al., 2000).
Synthesis of Difluorinated Pseudopeptides
This compound is used in the synthesis of difluorinated pseudopeptides, utilizing its reactivity in the Ugi reaction. This application underlines its potential in the synthesis of complex organic molecules, including peptides with fluorine atoms, which can be significant in pharmaceutical and biomedical research (Gouge et al., 2004).
Incorporation in Copolymers
The compound plays a role in the synthesis of novel copolymers, where its derivatives, such as trisubstituted ethylenes with difluoro substitutions, are copolymerized with styrene. This signifies its utility in materials science, particularly in the modification of polymer properties and the creation of novel polymeric materials with specific characteristics (Kharas et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRPNOXAKFYQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Cl)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681304 |
Source
|
Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-21-5 |
Source
|
Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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